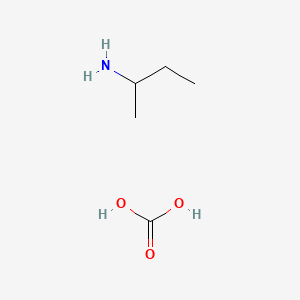
2-Aminobutane carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobutane carbonate is an organic compound that belongs to the class of amines and carbonates. It is a derivative of 2-aminobutane, which is also known as sec-butylamine. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of a butane chain, and a carbonate group (-CO3) attached to the same molecule. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminobutane carbonate can be synthesized through several methods. One common method involves the reaction of 2-aminobutane with carbon dioxide under specific conditions. The reaction typically requires a catalyst and is carried out under high pressure and temperature to facilitate the formation of the carbonate group.
Industrial Production Methods
In industrial settings, this compound is produced using a catalytic hydrogenation process. This involves the hydrogenation of 2-aminobutane in the presence of a catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobutane carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Aminobutane carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-aminobutane carbonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonate group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobutane:
Butylamine: A primary amine with a similar structure but lacking the carbonate group.
Ethylene carbonate: A cyclic carbonate with different chemical properties and applications.
Uniqueness
2-Aminobutane carbonate is unique due to the presence of both an amino group and a carbonate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its ability to form hydrogen bonds and participate in acid-base reactions distinguishes it from other similar compounds .
Propiedades
Número CAS |
61901-00-6 |
|---|---|
Fórmula molecular |
C5H13NO3 |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
butan-2-amine;carbonic acid |
InChI |
InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4) |
Clave InChI |
WMHINBPSGBKGSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















